N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, commonly known as FB1, is a mycotoxin produced by Fusarium verticillioides, a fungal pathogen that infects maize and other crops. FB1 has been found to have toxic effects on both animals and humans, and is considered a potential carcinogen. In recent years, there has been increasing interest in studying FB1 and its mechanism of action in order to develop effective strategies for controlling its production and minimizing its impact on food safety.
Wissenschaftliche Forschungsanwendungen
Neurogenic and Inflammatory Pain Management
This compound has been evaluated for its efficacy in managing neurogenic and inflammatory pain. It acts as an N-Acylethanolamine Acid Amidase (NAAA) inhibitor, which is a promising target for analgesic drug discovery. Studies have shown that it can attenuate nocifensive responses and hypersensitivity in animal models, suggesting its potential as a non-addictive pain reliever .
Multiple Sclerosis (MS) Treatment
The compound has demonstrated remarkable protective effects against multiple sclerosis in mice. By inhibiting NAAA, it helps to stop the physiological actions of palmitoylethanolamide, an endogenous lipid messenger, thus providing a new avenue for MS treatment research .
Antinociceptive Effects
In animal models, the compound has shown to reduce nociception associated with neuropathy induced by chemotherapy agents like paclitaxel. This suggests its application in developing treatments for chemotherapy-induced neuropathic pain .
Analgesic Drug Development
The compound’s broad analgesic profile across rodent species points to its potential in the development of efficacious analgesic drugs. Its oral bioavailability and lack of rewarding potential make it a suitable candidate for further drug development .
Sedative and Rewarding Effects Analysis
Research has also focused on evaluating the potential sedative and rewarding effects of the compound. The findings indicate that it does not produce place preference or alter exploratory motor behavior, which is crucial for developing drugs without addictive properties .
Lipid Messenger Regulation
The compound plays a role in regulating bioactive lipid messengers that control physiological and pathological processes, including nociception, inflammation, and energy balance. This opens up research applications in understanding and manipulating these processes .
Antibacterial Activity
While not directly related to the compound , benzothiazole analogues have been studied for their antibacterial activity. This suggests that further research could explore the antibacterial potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide derivatives .
Bioactive Lipid Messenger Research
The compound’s interaction with lipid messengers like palmitoylethanolamide offers insights into the regulation of various physiological functions. This could lead to the discovery of novel therapeutic targets within the lipid messenger pathways .
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHALPSLAJJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.